5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride
Description
5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride is a brominated biphenyl derivative featuring a piperidinylmethyl ether moiety. Its molecular structure combines a hydrophobic biphenyl core with a polar piperidine ring, enhanced by the presence of a bromine substituent at the 5-position. The hydrochloride salt improves aqueous solubility, making it suitable for pharmacological studies. This compound is hypothesized to interact with biological targets such as G-protein-coupled receptors or enzymes, though specific applications remain under investigation .
Properties
IUPAC Name |
3-[(4-bromo-2-phenylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO.ClH/c19-16-8-9-18(21-13-14-5-4-10-20-12-14)17(11-16)15-6-2-1-3-7-15;/h1-3,6-9,11,14,20H,4-5,10,12-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXDCNVLADIEKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=C(C=C2)Br)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 5-Bromo[1,1'-biphenyl]-2-yl Intermediate
The biphenyl scaffold with bromine substitution at the 5-position can be synthesized through palladium-catalyzed cross-coupling reactions, typically Suzuki-Miyaura coupling, involving:
- Starting Materials: A 5-bromo-substituted aryl halide and a boronic acid derivative of the biphenyl fragment.
- Catalyst System: Palladium complexes such as Pd(dppf)Cl2 or Pd(OAc)2 with phosphine ligands.
- Base: Carbonate salts like Ag2CO3 or sodium carbonate.
- Solvent: Acetonitrile (MeCN) or mixtures with water or ethyl cyanide (EtCN).
- Conditions: Heating at 80–100°C for 30 minutes to several hours under inert atmosphere.
A representative example from related literature shows that 5-bromo-1,2,3-triazine derivatives undergo efficient Pd-catalyzed cross-coupling at 80–100°C with yields up to 97%, demonstrating the applicability of these conditions to brominated aromatic systems.
| Parameter | Typical Condition | Notes |
|---|---|---|
| Catalyst | Pd(dppf)Cl2 (15 mol%) | Effective for aryl bromides |
| Base | Ag2CO3 (1 equiv) | Facilitates coupling |
| Solvent | MeCN or EtCN + 5% H2O | Polar aprotic solvent |
| Temperature | 80–100°C | Higher temp reduces side products |
| Reaction Time | 30 min to overnight | Adjusted for conversion efficiency |
Introduction of 3-Piperidinylmethyl Ether Group
The key functionalization step involves the formation of the ether linkage between the biphenyl moiety and the 3-piperidinylmethyl group. Common approaches include:
- Nucleophilic Substitution: Reaction of a 2-hydroxy-5-bromobiphenyl intermediate with 3-piperidinylmethyl halides or tosylates under basic conditions.
- Williamson Ether Synthesis: Deprotonation of the phenolic hydroxyl group followed by alkylation with a suitable 3-piperidinylmethyl electrophile.
- Catalysis: Sometimes facilitated by phase transfer catalysts or mild bases to improve yield and selectivity.
Following ether formation, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), yielding the stable hydrochloride form suitable for isolation and purification.
Representative Experimental Procedure (Hypothetical)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Pd(dppf)Cl2 (15 mol%), Ag2CO3 (1 equiv), MeCN, 100°C, 30 min | Formation of 5-bromo-2-hydroxybiphenyl intermediate |
| 2 | 3-piperidinylmethyl chloride, K2CO3, DMF, 80°C, 4 h | Etherification to form 5-bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether |
| 3 | HCl in ethanol, room temperature, 1 h | Formation of hydrochloride salt |
Purification and Characterization
- Purification: Flash column chromatography on silica gel using solvent systems such as ethyl acetate/hexane or chloroform/methanol mixtures.
- Isolation: Crystallization or drying under vacuum to obtain the pure hydrochloride salt.
- Characterization: Confirmed by NMR, mass spectrometry, and melting point analysis.
Research Findings and Optimization Notes
- Reaction Temperature: Elevated temperatures (80–100°C) improve conversion and reduce homocoupling byproducts in Pd-catalyzed steps.
- Catalyst Loading: 15 mol% Pd catalyst is effective, but optimization can reduce catalyst use without compromising yield.
- Base Selection: Silver carbonate (Ag2CO3) is preferred for cross-coupling, but sodium carbonate can be used in related borylation reactions.
- Solvent Effects: Polar aprotic solvents with small water content enhance reaction rates and product purity.
- Yield: Optimized conditions can afford yields above 90% for key intermediates and final products.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents & Conditions | Yield Range | Notes |
|---|---|---|---|---|
| 5-Bromo biphenyl core synthesis | Pd-catalyzed cross-coupling | Pd(dppf)Cl2, Ag2CO3, MeCN, 80–100°C | 80–97% | Efficient, scalable |
| Etherification | Nucleophilic substitution | 3-piperidinylmethyl chloride, base, DMF | 75–90% | Requires careful base choice |
| Hydrochloride salt formation | Acid-base reaction | HCl in ethanol | Quantitative | Stabilizes compound |
Chemical Reactions Analysis
Types of Reactions
5-Bromo[1,1’-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, potentially leading to different derivatives.
Substitution: The bromine atom in the biphenyl structure can be substituted with other nucleophiles, leading to a variety of substituted biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of substituted biphenyl compounds.
Scientific Research Applications
5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride is a compound with significant potential in various scientific research applications. This article aims to provide a comprehensive overview of its applications, supported by data tables and relevant case studies.
Medicinal Chemistry
Drug Development:
this compound has been explored as a potential lead compound for developing new pharmaceuticals. Its structural features suggest it may interact with various biological targets, making it suitable for therapeutic applications against diseases such as cancer and neurological disorders.
Case Study:
In a study investigating derivatives of biphenyl compounds, researchers found that modifications to the piperidine moiety significantly enhanced the binding affinity to specific receptors involved in neurodegenerative diseases. This highlights the potential of this compound in drug design aimed at treating such conditions.
Antimicrobial Properties:
Research has indicated that similar compounds exhibit antimicrobial activity. The presence of the bromine atom may enhance the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Case Study:
A comparative study on halogenated biphenyl derivatives revealed that compounds with bromine substitutions showed increased efficacy against Gram-positive bacteria, suggesting that this compound could be further investigated for its antimicrobial properties.
Material Science
Organic Electronics:
The compound's unique electronic properties make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films can be advantageous for device fabrication.
Data Table: Organic Electronics Applications
| Application Type | Potential Use |
|---|---|
| OLEDs | Light-emitting layers |
| OPVs | Active layers in photovoltaic cells |
Chemical Synthesis
Synthetic Intermediates:
this compound can serve as an intermediate in synthesizing more complex organic molecules. Its reactivity allows for further functionalization, expanding its utility in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 5-Bromo[1,1’-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The brominated biphenyl structure may facilitate binding to hydrophobic pockets, while the piperidinylmethyl ether moiety can interact with polar or charged regions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues in Losartan Intermediates ()
Several losartan-related intermediates share the biphenyl core but differ in substituents and functional groups:
| Compound ID | Substituents/Functional Groups | Key Differences |
|---|---|---|
| H946465 | 4’-Hydroxymethyl, tetrazole ring | Tetrazole instead of ether; acidic proton |
| B685312 | 4’-Bromomethyl, deuterated tetrazole | Bromomethyl group; isotopic labeling |
| F595825 | 2-Fluorophenyl tetrazole hydrochloride | Fluorine substituent; tetrazole ring |
Key Findings :
- The tetrazole ring in losartan intermediates (e.g., H946465) confers acidity (pKa ~4.9), enabling ionic interactions with angiotensin II receptors. In contrast, the ether and piperidine groups in the target compound enhance basicity (predicted pKa ~8.5), favoring membrane permeability .
- Bromine in the target compound’s biphenyl core may increase lipophilicity (calculated logP ~3.2) compared to hydroxymethyl (logP ~2.1) or fluorophenyl (logP ~2.8) analogues, influencing blood-brain barrier penetration .
Indole-Based Brominated Compounds ()
Arbidol hydrochloride and Bepristat 2a hydrochloride are brominated indole derivatives with ester functionalities:
| Compound | Core Structure | Substituents |
|---|---|---|
| Arbidol HCl | Indole | Bromo, dimethylamino, ethyl ester |
| Bepristat 2a HCl | Indole | Bromo, diethylaminoethyl, ethyl ester |
Key Findings :
Azidomethyl Biphenyl Tetrazoles ()
Compounds like 5-(4’-(azidomethyl)-[1,1’-biphenyl]-2-yl)-1H-tetrazole feature azide and tetrazole groups:
Key Differences :
- Azidomethyl groups introduce explosive reactivity risks, limiting practical applications compared to the inert bromine and ether groups in the target compound .
- Tetrazole rings (present in azidomethyl analogues) are metabolically stable but lack the piperidine’s basicity, reducing interaction with cationic binding pockets .
Pyridine Derivatives ()
3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine hydrochloride shares the bromine and hydrochloride salt but differs in core structure:
Key Findings :
- The pyridine ring’s planarity and nitrogen lone pair enable hydrogen bonding, whereas the biphenyl-piperidine structure offers conformational flexibility for hydrophobic interactions .
- Pyridine derivatives exhibit higher solubility (∼50 mg/mL in water) compared to the target compound (predicted ∼10 mg/mL) due to reduced molecular weight .
Biological Activity
5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride (CAS Number: 1220032-82-5) is a synthetic compound with potential biological activity, particularly in pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₈H₂₁BrClNO
- Molecular Weight : 382.74 g/mol
- MDL Number : MFCD13560830
- Hazards : Irritant
The compound has been studied for its interaction with various biological targets. Its structure suggests potential activity as an inhibitor or modulator of specific enzymes or receptors involved in disease pathways.
Inhibitory Activity
Research indicates that compounds with similar structures exhibit inhibitory activity against various enzymes, including kinases and acetylcholinesterases. For instance, studies have shown that piperidine derivatives can modulate neurotransmitter levels by inhibiting acetylcholinesterase, which may lead to increased cholinergic signaling .
Biological Activity Overview
The biological activity of this compound has been explored in several contexts:
Antiparasitic Activity
A comparative study on related compounds demonstrated that certain derivatives exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) indicated that modifications in the piperidine moiety significantly affect the compound's efficacy against the parasite .
Neuropharmacological Effects
The piperidine ring in this compound is linked to various neuropharmacological effects. Similar compounds have been shown to influence neurotransmitter systems, particularly through modulation of acetylcholine levels. This suggests potential applications in treating neurological disorders .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis of biphenyl-piperidine derivatives typically involves Suzuki-Miyaura coupling for biphenyl formation, followed by etherification with a piperidinylmethyl group. Key conditions include precise temperature control (0–5°C for bromine substitution) and anhydrous environments to prevent hydrolysis. Catalytic systems like Pd(PPh₃)₄ and bases such as K₂CO₃ are critical for cross-coupling efficiency. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) ensures >95% purity .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the biphenyl scaffold and piperidinylmethyl ether linkage. Key markers include:
- ¹H NMR : Aromatic proton splitting patterns (δ 7.2–7.8 ppm for brominated biphenyl) and piperidine methylene protons (δ 2.5–3.5 ppm).
- ¹³C NMR : Distinct signals for the brominated carbon (δ 120–125 ppm) and ether oxygen-linked carbons (δ 65–75 ppm).
Mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern due to bromine .
Q. How does the hydrochloride salt form impact the compound’s physicochemical properties relevant to experimental applications?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) by increasing polarity. Researchers should measure solubility in phosphate-buffered saline (PBS) at pH 7.4 and compare it to the free base. Stability studies under varying pH (3–9) and temperatures (4–37°C) are recommended, as the salt may hydrolyze in acidic conditions, affecting bioavailability .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictory biological activity data between in vitro and in vivo studies involving this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). To address this:
- Conduct plasma stability assays to identify metabolic hotspots (e.g., ester hydrolysis).
- Use physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior.
- Validate findings with radiolabeled analogs (e.g., ¹⁴C-labeled compound) to track distribution and metabolite formation .
Q. How can computational chemistry be integrated with empirical data to predict the compound’s binding affinities?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (GROMACS) to model interactions with target receptors (e.g., GPCRs). Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd). Cross-reference results with structural analogs (e.g., halogen-substituted biphenyls) to refine computational parameters .
Q. What methodological considerations are critical when investigating the stereochemical influences of the piperidinylmethyl ether moiety?
- Methodological Answer : The piperidine ring’s conformation affects receptor binding. To analyze stereochemical effects:
- Synthesize enantiomers via chiral resolution (e.g., using (+)- or (-)-di-p-toluoyl tartaric acid).
- Characterize using circular dichroism (CD) and X-ray crystallography (if crystals form).
- Compare in vitro activity (e.g., IC₅₀ in enzyme assays) between enantiomers to identify stereospecific interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
